molecular formula C13H18N2O B13213353 3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13213353
M. Wt: 218.29 g/mol
InChI Key: WSDCNIUODBRTIO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpropylamine with phthalic anhydride to form an intermediate, which is then reduced and cyclized to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propylamine: A related compound with similar amine functionality but different structural features.

    Isoindoline derivatives: Compounds with similar core structures but varying substituents.

Uniqueness

3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-(aminomethyl)-2-(2-methylpropyl)-3H-isoindol-1-one

InChI

InChI=1S/C13H18N2O/c1-9(2)8-15-12(7-14)10-5-3-4-6-11(10)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3

InChI Key

WSDCNIUODBRTIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(C2=CC=CC=C2C1=O)CN

Origin of Product

United States

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